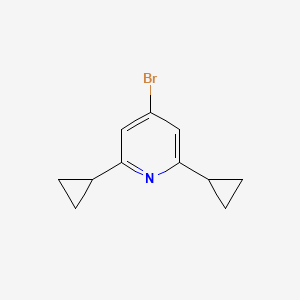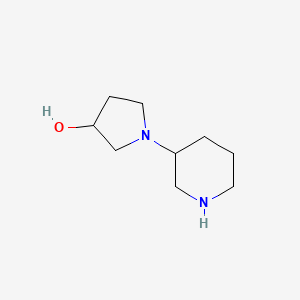![molecular formula C24H16F12N4P2 B13652058 1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is a compound belonging to the class of bipyridinium salts These compounds are known for their electrochromic properties, which means they can change color when an electric current is applied
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) typically involves the diquaternisation of 4,4’-bipyridine with 4-cyanobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hexafluorophosphoric acid to yield the desired hexafluorophosphate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, where it can be reduced to form a radical cation or oxidized to form a dication.
Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can lead to the formation of a radical cation, while substitution reactions can yield various substituted derivatives.
科学的研究の応用
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) has several scientific research applications:
Materials Science: Used in the development of electrochromic devices and smart windows due to its color-changing properties.
Chemistry: Serves as a building block for the synthesis of coordination polymers and other complex structures.
Biology and Medicine:
Industry: Utilized in the production of sensors and other electronic devices due to its conductive properties.
作用機序
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) involves electron transfer processes. The compound can accept and donate electrons, making it useful in redox reactions. The molecular targets include the nitrogen atoms in the bipyridine ring, which can undergo reversible redox changes. These electron transfer processes are crucial for its applications in electrochromic devices and sensors .
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Methyl Viologen): Known for its herbicidal properties and used in electrochromic devices.
1,1’-Bis(3-cyanobenzyl)-[4,4’-bipyridine] dichloride: Used in the synthesis of coordination polymers with photochromic and thermochromic properties.
Uniqueness
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is unique due to its specific combination of cyanophenyl groups and hexafluorophosphate counterion, which imparts distinct electrochromic and conductive properties. This makes it particularly suitable for applications in advanced materials and electronic devices.
特性
分子式 |
C24H16F12N4P2 |
|---|---|
分子量 |
650.3 g/mol |
IUPAC名 |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dihexafluorophosphate |
InChI |
InChI=1S/C24H16N4.2F6P/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;2*1-7(2,3,4,5)6/h1-16H;;/q+2;2*-1 |
InChIキー |
JXXJBRNOSVEWRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
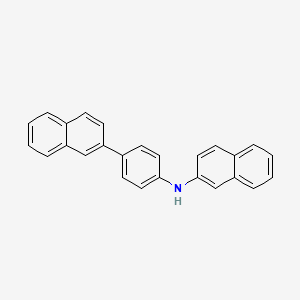
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)

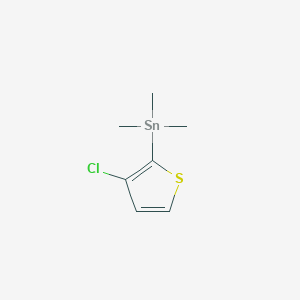
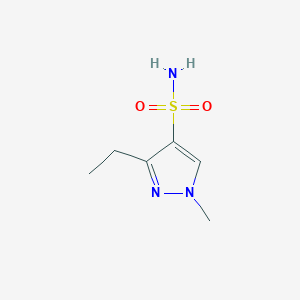

![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)

